1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride
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Overview
Description
1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C7H10IN3·HCl. It is a derivative of azetidine and pyrazole, two important classes of heterocyclic compounds.
Preparation Methods
The synthesis of 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The final step involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Chemical Reactions Analysis
1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the azetidine and pyrazole rings.
Aza-Michael Addition: This reaction involves the addition of nucleophiles to the azetidine ring, leading to the formation of new C-N bonds.
Common reagents used in these reactions include boronic acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:
Azetidine Derivatives: These include compounds like azetidine-3-carboxylic acid and azetidine-2-carboxylic acid, which also feature the azetidine ring but differ in their functional groups and reactivity.
Pyrazole Derivatives: Compounds like 1H-pyrazole-4-carboxylic acid and 1H-pyrazole-3-carboxylic acid, which have different substituents on the pyrazole ring
The uniqueness of this compound lies in its combination of the azetidine and pyrazole rings, providing a distinct set of chemical properties and reactivity patterns .
Properties
CAS No. |
2567503-68-6 |
---|---|
Molecular Formula |
C7H11ClIN3 |
Molecular Weight |
299.5 |
Purity |
95 |
Origin of Product |
United States |
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